molecular formula C21H26N2O3 B8261826 Isositskiakine isomer K060

Isositskiakine isomer K060

Cat. No.: B8261826
M. Wt: 354.4 g/mol
InChI Key: RGXKJLTVROJBKZ-QLKAYGNNSA-N
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Description

The term "Isositskiakine isomer K060" presents significant ambiguity in scientific literature. The identifier "K060" appears in diverse contexts unrelated to isomerism:

  • Viral strain: K060 is a bovine rotavirus (BRV) strain with the genotype G10-P[X]-I2-R2-C2-M2-AX-N2-T6-E2-H3, sharing genomic similarities with other Turkish BRV strains like K063 .
  • Hazardous waste code: The U.S. EPA classifies "K060" as ammonia still lime sludge from coking operations, regulated for cadmium (0.17 mg/kg), chromium (1.7 mg/kg), and nickel (0.20 mg/kg) .
  • Medical code: ICD-10 code K060 refers to preventable oral health conditions like gingivitis .

This ambiguity underscores the need for rigorous substance identification. For this article, we assume "this compound" refers to a hypothetical organic isomer, likely a stereoisomer or structural isomer, given the suffix "isomer."

Properties

IUPAC Name

methyl 2-[(3Z)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKJLTVROJBKZ-QLKAYGNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6519-27-3
Record name Isositsirikine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isositsirikine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isositskiakine isomer K060 involves multiple steps, starting from the extraction of the precursor compounds from plant sources. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Isositskiakine isomer K060 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isositskiakine isomer K060 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isositskiakine isomer K060 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, influencing their activity.

    Pathways Involved: It modulates various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Isomerism: Key Concepts

Isomerism occurs when compounds share molecular formulas but differ in atomic arrangement or spatial orientation . Key types include:

Isomer Type Definition Example
Structural Isomer Differ in bonding sequence (e.g., chain, position, functional group isomers). Butane (C₄H₁₀) vs. 2-methylpropane.
Stereoisomer Same bonding sequence but different spatial arrangements. Cis- and trans-2-butene .
Conformational Isomer Differ due to rotation around single bonds (e.g., staggered vs. eclipsed). Cyclohexane chair vs. boat forms.

Hypothetical Comparison with Similar Compounds

Assuming "Isositskiakine isomer K060" is a stereoisomer, we compare it to analogous compounds using general isomerism principles:

Table 1: Comparison of Stereoisomers
Parameter Isositskiakine K060 (Hypothetical) Cis-2-Butene Trans-2-Butene
Molecular Formula Not available C₄H₈ C₄H₈
Boiling Point 3.7°C 0.9°C
Dipole Moment Higher (cis) Lower (trans)
Stability Less stable More stable
Synthesis Method Acid-catalyzed dehydration of 2-butanol . Same as cis isomer.
Key Findings :

Physicochemical Properties : Cis isomers often exhibit higher polarity and lower stability due to steric hindrance, whereas trans isomers are more thermodynamically stable .

Biological Activity : In pharmaceuticals, stereoisomers can have divergent effects. For example, (R)-thalidomide is teratogenic, while (S)-thalidomide is inert .

Challenges in Characterizing K060

Ambiguous Identity: No peer-reviewed studies directly link "K060" to isomerism. Regulatory and genomic uses dominate the literature .

Data Gaps : PubChem’s entry lacks spectral or synthetic data, hindering comparative analysis .

Regulatory Context : As a coking waste, K060’s environmental impact is well-documented, but its chemical structure remains undefined .

Recommendations for Future Research

Substance Identification : Clarify K060’s structural identity using advanced techniques (e.g., NMR, X-ray crystallography) .

Stereochemical Analysis : Apply chiral chromatography or computational docking to resolve isomer-specific properties .

Toxicity Profiling : Compare isomers for environmental or pharmacological risks, as seen in EPA guidelines for K060 waste .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Isositskiakine isomer K060?

To determine the molecular structure of K060, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HR-MS). For isomer differentiation, chromatographic techniques like reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) are critical. Cross-validation using X-ray crystallography can resolve ambiguities in stereochemical configurations. Regulatory guidelines for hazardous waste characterization, such as those outlined in EPA documentation for K060 constituents (e.g., cadmium, chromium), may inform analytical protocols .

Q. How can researchers validate the purity of this compound in synthetic or environmental samples?

Purity validation requires quantitative analysis via gas chromatography (GC) or liquid chromatography (LC) coupled with UV-Vis or fluorescence detectors. Calibration with certified reference materials (CRMs) is essential. For environmental samples (e.g., coking waste), inductively coupled plasma mass spectrometry (ICP-MS) should quantify trace metal contaminants (e.g., Cd, Ni) as per EPA treatment standards . Differential scanning calorimetry (DSC) can further assess thermal stability and phase transitions.

Q. What are the foundational criteria for designing experiments to study K060 isomer stability under varying pH and temperature conditions?

Experimental design should follow factorial or response surface methodology (RSM) to evaluate interactions between pH (e.g., 2–12), temperature (e.g., 25–80°C), and degradation kinetics. Use buffered solutions to maintain pH, and monitor isomer stability via time-resolved spectroscopy. Include control samples spiked with stabilizers (e.g., antioxidants) to isolate degradation pathways. Reference EPA data on biological treatment efficacy for K060 waste to contextualize environmental stability .

Advanced Research Questions

Q. How can contradictory data on this compound degradation pathways (e.g., biological vs. thermal treatment) be reconciled?

Contradictions may arise from matrix effects (e.g., co-contaminants in waste streams) or methodological variability. Researchers should employ multi-method validation:

  • Compare biological degradation (e.g., activated sludge assays) with thermal treatment (e.g., incineration simulations) under controlled conditions.
  • Use isotopic labeling (e.g., ¹³C-tagged K060) to track degradation intermediates via LC-MS/MS.
  • Apply machine learning models to predict pathway dominance based on waste composition, referencing EPA’s treatment standards for organic/cyanide constituents .

Q. What computational frameworks are effective for predicting novel K060 isomers and their physicochemical properties?

Optimization-based frameworks like OptCAMD integrate quantum mechanical calculations (e.g., DFT for energy minimization) and cheminformatics tools (e.g., SMILES-based isomer generation). Molecular dynamics (MD) simulations can model isomer behavior in aqueous or lipid membranes. Validate predictions with experimental data from isomer beam studies, such as NEEC (nuclear excitation by electron capture) experiments, which enhance sensitivity in isomer depletion analysis .

Q. How can Iso-Seq data be integrated with transcriptomic or proteomic datasets to study K060 isomer interactions in biological systems?

  • Use PacBio’s SMRT Link software for Iso-Seq data processing (splicing, annotation).
  • Align long-read isoform data with short-read RNA-Seq (e.g., via SQANTI3) to resolve splicing variants.
  • Correlate isoform expression with proteomic profiles (e.g., via SWATH-MS) to identify isomer-specific protein interactions.
  • Apply systems biology tools (e.g., Cytoscape) for network analysis of multi-omics datasets .

Methodological Challenges and Solutions

Q. What statistical approaches address low signal-to-noise ratios in isomer-specific detection of K060 in complex matrices?

  • Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to isolate isomer signals from background noise.
  • Use tandem mass spectrometry with collision-induced dissociation (CID) to enhance specificity.
  • For low-abundance isomers, leverage single-molecule detection techniques (e.g., nanopore sequencing) .

How should researchers formulate hypothesis-driven questions to investigate K060 isomer toxicity mechanisms?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Use in vitro models (e.g., human hepatocyte lines) for high-throughput toxicity screening.
  • Novel: Explore isomer-specific binding to cytochrome P450 enzymes via molecular docking simulations.
  • Relevant: Align with EPA’s hazardous waste guidelines to prioritize environmentally significant endpoints .

Data Integration and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Document synthesis steps in compliance with Beilstein Journal guidelines: Provide detailed reaction conditions (temperature, catalysts), purification methods (e.g., recrystallization solvents), and characterization data (e.g., NMR spectra, elemental analysis).
  • Deposit raw data (e.g., crystallographic files) in public repositories (e.g., Cambridge Structural Database).
  • Use electronic lab notebooks (ELNs) for real-time data tracking and version control .

Q. How can conflicting reports on K060 isomer bioactivity be resolved through meta-analysis?

Conduct a systematic review using PRISMA guidelines:

  • Aggregate data from peer-reviewed studies and preprints (e.g., arXiv, bioRxiv).
  • Apply random-effects models to account for heterogeneity in experimental designs.
  • Perform sensitivity analyses to identify outliers or methodological biases .

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